molecular formula C10H16Br2N2O B142138 p-(1-Piperazinyl)phenol dihydrobromide CAS No. 38869-37-3

p-(1-Piperazinyl)phenol dihydrobromide

Cat. No. B142138
CAS RN: 38869-37-3
M. Wt: 340.05 g/mol
InChI Key: IRGIAGAHMWSRKP-UHFFFAOYSA-N
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Patent
US05021420

Procedure details

1-(4-Hydroxyphenyl)piperezine dihydrobromide may be prepared in the following manner: a 47% aqueous solution of hydrobromic acid (720 cc) is added, over 30 minutes and at a temperature of about 20° C., to 4-(4-methoxyphenyl)piperazine dihydrochloride (70 g). The mixture is heated at boiling point for 4 hours then cooled to a temperature of about 20° C. Stirring is continued for 15 hours at this temperature, then the mixture is concentrated at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). The residual oil is redissolved in acetonitrile (300 cc). The precipitate formed is separated by filtration, washed with acetonitrile (2 x 50 cc) and diisopropyl ether (2 x 100 cc). 4-(4-Hydroxyphenyl)piperazine dihydrobromide (85.2 g) (m.p. greater than 260° C.) is obtained and used in the crude state in the subsequent syntheses.
[Compound]
Name
1-(4-Hydroxyphenyl)piperezine dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
720 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.C[O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:7][CH:6]=1.[BrH:17]>>[BrH:17].[BrH:17].[OH:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:9][CH:10]=1 |f:0.1.2,4.5.6|

Inputs

Step One
Name
1-(4-Hydroxyphenyl)piperezine dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
70 g
Type
reactant
Smiles
Cl.Cl.COC1=CC=C(C=C1)N1CCNCC1
Name
Quantity
720 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa)
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil is redissolved in acetonitrile (300 cc)
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
is separated by filtration
WASH
Type
WASH
Details
washed with acetonitrile (2 x 50 cc) and diisopropyl ether (2 x 100 cc)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Br.Br.OC1=CC=C(C=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 85.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.